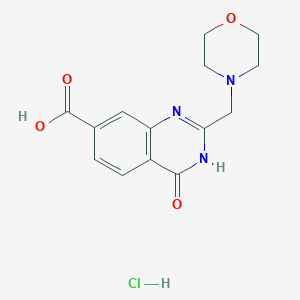

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

Description

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride is a quinazoline derivative characterized by a morpholine-substituted methyl group at position 2, a ketone group at position 4, and a carboxylic acid group at position 7, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor development due to the quinazoline scaffold’s affinity for ATP-binding domains .

Its molecular formula is C₁₄H₁₆ClN₃O₄ (including the hydrochloride moiety), with a molecular weight of 326.75 g/mol. The compound is commercially available in 250 mg and 1 g quantities, priced at $248 and $510, respectively, indicating its use in small-scale research applications .

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCTJDHXXTCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a suitable quinazoline derivative and introduce the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C-7 carboxylic acid group participates in esterification, amidation, and salt formation:

Esterification

Reaction with methanol and sulfuric acid converts the acid to its methyl ester :

| Substrate | Conditions | Yield | Citation |

|---|---|---|---|

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | H₂SO₄, MeOH, 60°C, 11h | 86% |

Amide Formation

Coupling with amines using HATU or EDCI activates the carboxylic acid for nucleophilic attack:

| Amine | Coupling Reagent | Solvent | Yield | Citation |

|---|---|---|---|---|

| 4-Aminomethylpiperidine | HATU, DIPEA | DMF | 62–85% |

Quinazoline Core Modifications

The 4-oxo-3,4-dihydroquinazoline system undergoes regioselective reactions:

Hydrolysis of Ester Groups

Basic hydrolysis converts esters to carboxylic acids under mild conditions :

| Substrate | Conditions | Yield | Citation |

|---|---|---|---|

| Methyl 4-oxoquinazoline-7-carboxylate | NaOH (20%), reflux, 2h | 70% |

Halogenation

Bromination or iodination at the quinazoline C-6 position enables subsequent cross-coupling reactions (e.g., Suzuki) :

| Halogenation Site | Reagents | Product Application | Citation |

|---|---|---|---|

| C-6 | NBS, DMF, 0°C | Suzuki coupling intermediates |

Pharmacological Derivatization

The morpholine moiety enhances solubility and target binding. Key modifications include:

Morpholine Ring Functionalization

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Morpholine’s oxygen can participate in hydrogen bonding with biological targets .

Stability and Degradation

The compound shows sensitivity to:

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives, including 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride, exhibit anticancer properties. A study demonstrated that modifications of the quinazoline structure can lead to potent inhibitors of key cancer-related pathways, such as the PI3K/AKT/mTOR pathway. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, derivatives of quinazoline have been shown to selectively inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammation and cardiovascular diseases. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance selectivity and potency against sEH .

3. Neurological Research

The morpholine moiety in the compound may contribute to its neuroprotective effects. Research has indicated that compounds containing morpholine can influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. Studies are ongoing to explore these effects further and establish a clearer connection between structure and activity .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of quinazoline-based compounds to evaluate their biological activities. The evaluation included testing for cytotoxicity against cancer cell lines and assessing their ability to inhibit specific enzymes related to cancer progression. The results indicated that certain modifications significantly enhanced the anticancer activity of the compounds .

Case Study 2: Structure-Activity Relationship Studies

In another study focused on the SAR of quinazoline derivatives, researchers modified different substituents on the quinazoline core and evaluated their effects on enzyme inhibition and cytotoxicity. The findings revealed that specific substitutions could lead to increased potency against targeted enzymes while maintaining low toxicity profiles .

Mechanism of Action

The mechanism by which 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Physicochemical Properties

- Melting Points : The benzoic acid derivative (247–251°C) exhibits a higher melting point than the quinazoline-based compound, likely due to stronger ionic interactions in the crystalline lattice of the simpler aromatic system .

- Solubility: The hydrochloride form of the quinazoline derivative enhances solubility compared to non-salt analogues like 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. However, the pyrrolo-pyridazine derivative (Example 164) may exhibit lower solubility due to its larger, more lipophilic structure .

Biological Activity

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride, with the CAS number 1171512-92-7, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

- Molecular Formula : C14H16ClN3O4

- Molecular Weight : 325.75 g/mol

- IUPAC Name : 2-(4-morpholinylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

- Purity : ≥95% .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in the agar diffusion method, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Bacillus subtilis | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that the compound inhibits the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a notable study, the compound was tested against several cancer cell lines:

The results indicated that the compound's efficacy is comparable to established chemotherapeutic agents.

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays such as DPPH, ABTS, and CUPRAC. The presence of hydroxyl groups in its structure significantly enhances its ability to scavenge free radicals.

A study highlighted that compounds with multiple hydroxyl substituents exhibited superior antioxidant activity:

These findings suggest that this compound could be a potential candidate for developing antioxidant therapies.

Case Studies

- Antibacterial Efficacy : A study published in Medicinal Chemistry evaluated the antibacterial activity of various quinazoline derivatives, including our compound. The results indicated substantial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Studies : In a preclinical trial involving mice bearing tumor xenografts, administration of the compound led to a significant reduction in tumor size compared to control groups. The study concluded that the compound could serve as a promising agent for cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what critical reaction conditions should be optimized?

Answer:

The synthesis of quinazoline derivatives typically involves multi-step reactions. A validated approach includes:

- Step 1: Condensation of morpholine derivatives with carboxylic acid precursors under basic conditions (e.g., Cs₂CO₃ in DMF) to form the morpholinylmethyl backbone .

- Step 2: Cyclization and oxidation to form the 4-oxo-3,4-dihydroquinazoline core, often requiring reflux conditions with catalysts like ZnCl₂ .

- Step 3: Hydrochloride salt formation via acidification (e.g., 2N HCl) and purification by recrystallization .

Key optimization parameters: Reaction time (3–8 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents (e.g., 1:1.2 equivalents of morpholine derivative to precursor) .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

Answer:

- NMR (¹H/¹³C): Confirm the presence of the morpholinylmethyl group (δ ~3.5–4.0 ppm for N–CH₂–O) and the quinazoline ring protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆N₃O₃·HCl) and fragmentation patterns .

- HPLC/LC-MS: Assess purity (>98%) using reverse-phase columns and UV detection (λ = 254 nm) .

- X-ray Crystallography: Resolve stereochemical ambiguities, particularly for chiral centers in the morpholine moiety .

Basic: How does environmental stability (e.g., light, humidity) impact experimental reproducibility?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the quinazoline core .

- Humidity Control: Use desiccants during storage, as hydrochloride salts are hygroscopic and may hydrolyze under prolonged moisture exposure .

- Surface Adsorption: Pre-treat glassware with silanizing agents to minimize loss due to adsorption on reactive surfaces (e.g., silica) .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

- Solvent Selection: Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing efficiency in large-scale reactions .

- Catalyst Screening: Test alternatives to ZnCl₂ (e.g., FeCl₃) to reduce side reactions and improve regioselectivity .

- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Advanced: What strategies resolve contradictions in solubility data across different studies?

Answer:

- Solvent Polarity Testing: Systematically evaluate solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy .

- pH-Dependent Studies: Adjust pH (2–9) to assess ionizable groups (e.g., carboxylic acid and morpholine amine) and correlate with solubility profiles .

- Co-solvent Systems: Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility for biological assays .

Advanced: How can computational modeling aid in predicting biological interactions?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., soluble epoxide hydrolase) based on the compound’s carboxylate and morpholine motifs .

- MD Simulations: Simulate binding stability in aqueous environments to prioritize derivatives with improved pharmacokinetic properties .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the quinazoline ring) with inhibitory activity .

Data Contradiction Analysis: How to address discrepancies in NMR spectra between batches?

Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted morpholine intermediates or oxidation byproducts) .

- Deuterated Solvent Comparison: Repeat NMR in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent conformational changes .

- Batch Consistency Checks: Implement strict QC protocols, including reference standards (e.g., >98% purity by HPLC) and inter-lab validation .

Data Contradiction Analysis: Conflicting biological activity results—how to troubleshoot?

Answer:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

- Metabolite Interference: Test for hydrolyzed products (e.g., free carboxylic acid) using stability studies in cell culture media .

- Positive Controls: Include reference inhibitors (e.g., Moxifloxacin derivatives) to benchmark activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.